Home > Products > Screening Compounds P48562 > 2-(2,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide
2-(2,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide -

2-(2,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

Catalog Number: EVT-4983084
CAS Number:
Molecular Formula: C25H29N3O4
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(6aR,10aR)-3-(1-Adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol (AM411)

  • Compound Description: AM411 is a potent and long-acting agonist of the cannabinoid receptor 1 (CB1) []. In behavioral studies, chronic administration of AM411 induced tolerance to its own effects and cross-tolerance to the effects of other CB1 agonists, such as AM4054, WIN55,212.2, Δ9-THC, and methanandamide []. AM411 also enhanced the sensitivity to the disruptive effects of CB1 antagonists, SR141716A and AM4113, suggesting potential for CB1-related dependence []. Interestingly, chronic AM411 treatment also led to cross-tolerance to the behavioral effects of methamphetamine and the dopamine D2 agonist R-(−)-NPA, indicating interplay between CB1 and dopamine D2 signaling pathways [].
  • Relevance: While structurally dissimilar to 2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, AM411 is included here due to its involvement in the same research area as one of the provided papers [], which focuses on the analysis of tolerance and dependence during chronic CB1 agonist treatment. This paper highlights the complex pharmacological interactions and signaling pathways associated with CB1 receptor activation, providing valuable insights into the potential therapeutic applications and risks of targeting this receptor system.

9β-(Hydroxymethyl)-3-(1-Adamantyl)-hexahydrocannabinol (AM4054)

  • Compound Description: Similar to AM411, AM4054 acts as a CB1 receptor agonist []. In the same study, it was observed that chronic AM411 treatment caused cross-tolerance to AM4054, demonstrating overlapping pharmacological profiles and potential for shared mechanisms of action [].
  • Relevance: AM4054, though structurally different from 2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, is relevant due to its investigation alongside AM411 in a study exploring tolerance development following chronic CB1 receptor activation []. This research emphasizes the importance of understanding the adaptive responses of the endocannabinoid system to prolonged agonist exposure, which is crucial for developing safe and effective cannabinoid-based therapies.

(R)-(+)-[2,3-Dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212.2)

  • Compound Description: WIN55,212.2 is a widely used cannabinoid receptor agonist that exhibits high affinity for both CB1 and CB2 receptors, with a preference for CB1 [, , ]. It is commonly employed in research to investigate the effects of cannabinoid receptor activation on various physiological and behavioral processes [, , ].

Δ9-tetrahydrocannabinol (Δ9-THC)

  • Compound Description: Δ9-THC is the primary psychoactive component found in cannabis []. Known for its various psychological and physiological effects, Δ9-THC exerts its actions primarily by activating the CB1 receptor, though it also interacts with CB2 receptors to a lesser extent [].
  • Relevance: Although structurally different from 2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, Δ9-THC is relevant as it is a well-known CB1 receptor agonist []. This connection to the endocannabinoid system, a key area of research in the provided papers, makes it a noteworthy compound for comparison. Understanding the mechanisms and effects of Δ9-THC, a naturally occurring cannabinoid, can provide insights into the potential therapeutic and adverse effects of synthetic cannabinoids like WIN55,212.2, which share the ability to activate CB1 receptors.

(R)-(+)-Arachidonyl-1'-hydroxy-2'-propylamide (Methanandamide)

  • Compound Description: Methanandamide is a synthetic analog of anandamide, an endogenous cannabinoid neurotransmitter []. It acts as a potent agonist for both CB1 and CB2 receptors, with a slight preference for CB1 []. Methanandamide is more resistant to enzymatic hydrolysis than anandamide, making it a valuable tool for studying the endocannabinoid system.
  • Relevance: Methanandamide, while structurally distinct from 2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, plays a significant role as a CB1 receptor agonist []. This shared ability to activate CB1 receptors makes it a relevant compound in the context of the research discussed in the provided papers, which emphasizes understanding the effects of cannabinoid receptor modulation. Investigating methanandamide's actions can offer insights into the potential therapeutic applications and side effects of targeting CB1 receptors, especially concerning processes like pain perception, appetite regulation, and mood.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A (rimonabant) is a selective CB1 receptor antagonist [, ]. It was the first in its class to be approved for the treatment of obesity but was later withdrawn due to serious psychiatric side effects. SR141716A is a valuable tool for understanding the physiological and behavioral effects of blocking CB1 receptors [, ].
  • Relevance: Although SR141716A is structurally dissimilar to 2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, it is relevant because it targets the CB1 receptor, albeit as an antagonist [, ]. Its inclusion provides a contrasting perspective to the agonists discussed in the papers, emphasizing the importance of exploring both activation and inhibition of CB1 receptors in research.

5-(4-Alkylphenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (AM4113)

  • Compound Description: AM4113 is a selective antagonist of the CB1 receptor []. Preclinical studies suggest that it may be useful in treating obesity and substance abuse disorders, though its therapeutic potential in humans remains to be fully explored. AM4113 provides a valuable tool for dissecting the roles of CB1 receptors in various physiological and pathological processes [].
  • Relevance: Despite structural differences from 2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, AM4113 is relevant due to its function as a CB1 receptor antagonist []. By comparing and contrasting the effects of agonists like WIN55,212.2 and antagonists like AM4113, researchers can gain a more comprehensive understanding of the endocannabinoid system and its therapeutic potential.

(−)-cis-3-[2-hydroxyl-4-(1,1-di-methylheptyl)phenyl]- trans-4-[3-hydroxyl-propyl] cyclohexan-1-ol (CP55,940)

  • Compound Description: CP55,940 is a potent, synthetic cannabinoid agonist that exhibits high affinity for both CB1 and CB2 receptors, displaying a slight selectivity for CB1 [, , ]. It is frequently utilized in scientific research to investigate the effects of cannabinoid receptor activation on various cellular processes and behaviors. Its high potency and efficacy make it a valuable tool for studying the endocannabinoid system [, , ].
  • Relevance: While CP55,940 differs structurally from 2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, its relevance stems from its role as a CB1 receptor agonist [, , ]. This shared characteristic places it within the same research domain as the target compound, which is likely also involved in CB1 receptor modulation.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

  • Compound Description: SR141716A is a selective antagonist of the CB1 receptor. It was one of the first CB1 antagonists to be developed and extensively studied. Its discovery led to significant advances in our understanding of the endocannabinoid system. SR141716A is a valuable tool for investigating the therapeutic potential of blocking CB1 receptors [].
  • Relevance: Despite structural differences from 2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, SR141716A is included due to its role as a CB1 receptor antagonist []. This shared target makes it relevant in the context of studying compounds that interact with the endocannabinoid system, even if their structures and specific binding mechanisms differ.

Properties

Product Name

2-(2,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C25H29N3O4/c1-30-18-8-9-20(24(16-18)31-2)23-17-21(19-6-3-4-7-22(19)27-23)25(29)26-10-5-11-28-12-14-32-15-13-28/h3-4,6-9,16-17H,5,10-15H2,1-2H3,(H,26,29)

InChI Key

YVJLGRGSLPZTKP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.